molecular formula C16H10ClFN2O2 B3037224 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 477712-02-0

5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3037224
CAS No.: 477712-02-0
M. Wt: 316.71 g/mol
InChI Key: WNSWJNDGYALZPM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group at the 5-position and a fluorophenyl group at the 1-position of the pyrazole ring, along with a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole alcohols or aldehydes.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the fluorophenyl group.

    5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the chlorophenyl group.

    1-(4-chlorophenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with reversed positions of the chlorophenyl and fluorophenyl groups.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid imparts unique chemical and biological properties, making it distinct from other similar compounds

Biological Activity

5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its pyrazole structure, which is known for conferring various pharmacological effects. The molecular formula for this compound is C16H10ClFN2O2C_{16}H_{10}ClFN_2O_2, and it has a molecular weight of approximately 304.72 g/mol. The presence of chlorine and fluorine substituents enhances its biological activity and selectivity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer properties. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways:

  • Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis rates in cancer cells.
  • Case Study : In vitro studies demonstrated that derivatives of pyrazole showed significant cytotoxicity against several human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 193.93 µg/mL to higher values compared to standard treatments like 5-fluorouracil .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Research Findings : A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial and fungal strains:

  • Activity Spectrum : It has shown effectiveness against E. coli, Bacillus subtilis, and Aspergillus niger.
  • Study Results : Compounds similar to this compound demonstrated significant inhibition at concentrations as low as 40 µg/mL .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
5-(4-Cl)-1-(4-F)-3-carboxylic acidA549193.93
Compound 7fMCF-7208.58
DoxorubicinMCF-7~10Comparative Control

Table 2: Anti-inflammatory Activity

CompoundTNF-α Inhibition (%)Concentration (µM)Reference
Pyrazole Derivative8510
Dexamethasone761Comparative Control

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could interact with specific receptors, altering cellular responses related to growth and inflammation.
  • Oxidative Stress Reduction : By modulating oxidative stress levels, it may protect cells from damage linked to chronic diseases.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSWJNDGYALZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162952
Record name 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477712-02-0
Record name 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477712-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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